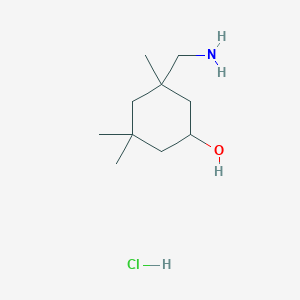
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a cyclohexanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride typically involves the reaction of 3-cyano-3,5,5-trimethylcyclohexanone with hydroxylamine to form 3-cyano-3,5,5-trimethylcyclohexanone oxime. This intermediate is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst under specific conditions (50°C to 120°C and 5 MPa to 15 MPa) to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids
Uniqueness
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is unique due to its specific cyclohexanol ring structure and the presence of the aminomethyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized applications .
属性
分子式 |
C10H22ClNO |
|---|---|
分子量 |
207.74 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;/h8,12H,4-7,11H2,1-3H3;1H |
InChI 键 |
BFYPTFNCBWHOTM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(C1)(C)CN)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


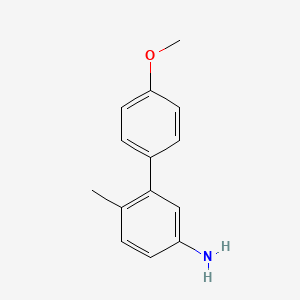

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
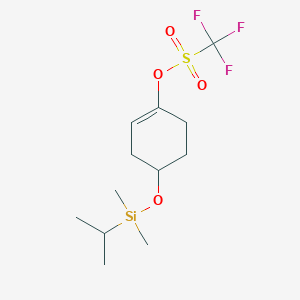
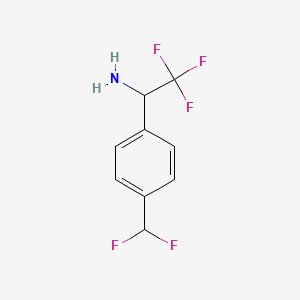
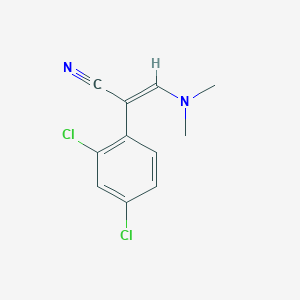
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
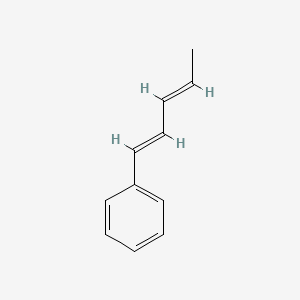


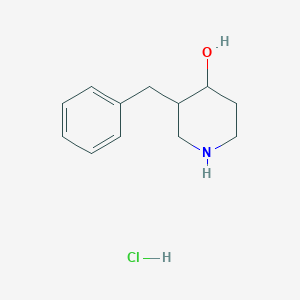

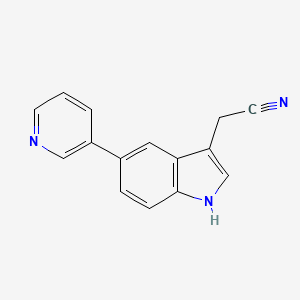
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
